N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and an isoxazole ring. Its chemical formula is C16H11Cl2NO2.
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. One common method includes the use of N,N’-dimethylformamide (DMF) as a solvent and a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it is known to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in energy production . This disruption leads to the depletion of ATP levels, ultimately causing cell death. The compound’s ability to interfere with bacterial metabolism makes it a potential candidate for antibacterial therapy.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also disrupts bacterial energetics but has different structural features and pharmacokinetic properties.
3,5-Dichlorobenzamide derivatives: These compounds share the dichlorophenyl group but differ in their overall structure and biological activities.
The uniqueness of this compound lies in its specific isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-12(18)7-13(19)9-14/h2-9H,1H3,(H,20,22) |
InChI Key |
SULYSLNRNVMKDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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